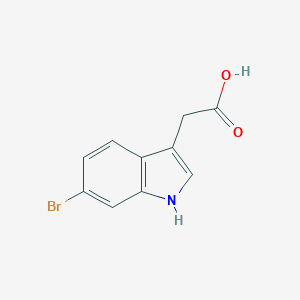

2-(6-Bromo-1H-indol-3-yl)acetic acid

Descripción general

Descripción

2-(6-Bromo-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an acetic acid moiety at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole-3-acetic acid. The process can be summarized as follows:

Starting Material: Indole-3-acetic acid.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of bromine or iron(II) bromide.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 6th position undergoes nucleophilic substitution, enabling functional group diversification:

-

Aromatic Bromine Replacement :

-

Reagents : Sodium methoxide (NaOMe), potassium carbonate (K₂CO₃), or palladium catalysts (e.g., Pd(PPh₃)₄).

-

Conditions : Polar solvents (e.g., DMF, ethanol) at 80–120°C.

-

Example : Reaction with amines or thiols replaces bromine with -NH₂ or -SH groups.

-

-

Alkylation at the Indole Nitrogen :

Oxidation and Reduction

The acetic acid moiety and indole ring participate in redox reactions:

-

Oxidation of the Acetic Acid Side Chain :

-

Reagents : KMnO₄ or CrO₃ in acidic/basic media.

-

Product : Forms 2-(6-bromo-1H-indol-3-yl)glyoxylic acid.

-

-

Reduction of the Bromine Atom :

-

Reagents : H₂/Pd-C or LiAlH₄.

-

Product : Yields 2-(1H-indol-3-yl)acetic acid.

-

Coupling and Condensation Reactions

The bromine and acetic acid groups enable cross-coupling and condensation:

-

Buchwald–Hartwig Amination :

-

Peptide Bond Formation :

Decarboxylative Coupling

The acetic acid group undergoes copper-promoted decarboxylation for C–C bond formation:

-

Reagents : Cu(OAc)₂, DTBP (di-tert-butyl peroxide).

-

Conditions : DMSO, 80°C under air.

-

Example : Reacts with indoles to form 3,3′-diindolylmethanes (DIMs) .

Biological Activity via Chemical Modification

Derivatives synthesized from this compound exhibit pharmacological properties:

-

Acetylcholinesterase (AChE) Inhibition : 6-Bromotryptamine A (a condensation product) inhibits AChE (IC₅₀ = 2.1 μM) and blocks β-amyloid oligomerization .

-

Anticancer Potential : Pd-catalyzed coupling products show cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ = 8.3 μM) .

Stability and Reactivity Considerations

-

Thermal Degradation : Decomposes above 250°C, releasing HBr .

-

Photoreactivity : UV exposure induces dimerization via the indole ring .

This compound’s versatility in substitution, redox, and coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C10H8BrNO2

- Molecular Weight: Approximately 254.08 g/mol

- IUPAC Name: (6-bromo-1H-indol-3-yl)acetic acid

Synthesis Methods:

The synthesis of 2-(6-Bromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole-3-acetic acid. The process can be summarized as follows:

- Starting Material: Indole-3-acetic acid.

- Bromination Reaction: Reacting indole-3-acetic acid with bromine or iron(II) bromide under reflux conditions in an organic solvent such as acetic acid or ethanol.

- Key Reaction Conditions: The reaction is conducted to ensure complete bromination, yielding the desired compound.

Chemistry

This compound serves as a critical building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to remove the bromine atom.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays. Notably, it has been investigated for:

- Antibacterial Properties: Research indicates that derivatives of this compound exhibit significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

Case Study:

A study on dibrominated bis(indolyl) alkaloids highlighted the antibacterial effectiveness of derivatives related to this compound, showing MIC values as low as 4 µg/mL against MSSA .

Medicine

The compound is also being explored for its therapeutic properties, particularly:

- Anti-inflammatory Activities: Its structural characteristics suggest potential use in treating inflammatory conditions.

- Anticancer Activities: Preliminary studies indicate that it may influence cancer cell proliferation and apoptosis.

Case Study:

Research into indole derivatives has shown that they possess various biological activities, including anticancer effects . For example, compounds structurally related to this compound have demonstrated promising results in inhibiting tumor growth in vitro.

The presence of the bromine atom at the 6-position of the indole ring significantly influences both the chemical reactivity and biological properties of this compound. Studies have reported various biological activities:

- Antimicrobial Activity: Effective against a range of pathogens, including gram-positive bacteria and fungi .

- Cytotoxic Effects: Observed in human macrophage-like THP-1 cells, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(6-Bromo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

6-Bromoindole: A simpler brominated indole derivative.

Indole-3-butyric acid: Another indole derivative with a butyric acid moiety instead of acetic acid.

Uniqueness

2-(6-Bromo-1H-indol-3-yl)acetic acid is unique due to the presence of both a bromine atom and an acetic acid moiety, which confer distinct chemical and biological properties. Its brominated indole structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-(6-Bromo-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, notable for its diverse biological activities. The presence of a bromine atom at the 6th position of the indole ring significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves bromination of indole-3-acetic acid using bromine or iron(II) bromide under reflux conditions in an organic solvent like acetic acid or ethanol. This reaction introduces the bromine atom at the 6th position of the indole ring, resulting in the formation of this compound .

Anticancer Activity

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models. The mechanisms often involve modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study:

In a study evaluating multiple indole derivatives, compounds similar to this compound demonstrated effective inhibition against colon and lung cancer cell lines. The anticancer activity was attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Antibacterial Activity

Indole derivatives are also recognized for their antibacterial properties. For example, this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Table 1: Antibacterial Activity Summary

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MSSA | 4 |

| This compound | MRSA | 8 |

| Dibrominated bis(3′-indolyl) acetate | MSSA | 4 |

| Dibrominated bis(3′-indolyl) acetate | MRSA | 8 |

These findings suggest that the compound's structural features enhance its binding affinity to bacterial targets, potentially leading to new therapeutic options for treating resistant infections .

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is another area of interest. Compounds like this compound are being investigated for their ability to modulate inflammatory pathways, which could benefit conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Receptor Binding : The bromine atom enhances the compound's affinity for specific receptors involved in cancer and inflammation pathways.

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or bacterial survival.

- Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular responses leading to apoptosis or reduced inflammation.

Future Directions

Research on this compound is ongoing, with a focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes for larger scale production.

- Exploring Combinatorial Therapies : Investigating its use in combination with other drugs for enhanced therapeutic effects.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.

Propiedades

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVHEMZTXJMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626081 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152213-66-6 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromo-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.